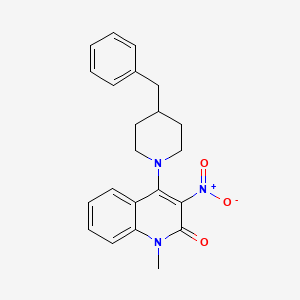![molecular formula C14H10N2O3S B2570295 (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 371233-49-7](/img/structure/B2570295.png)
(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring structure containing a thiophene and a pyrimidine ring . The specific compound you mentioned would also have a phenyl group attached to the thiophene ring and a carboxylic acid group attached to the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines consists of a thiophene ring fused with a pyrimidine ring . The specific compound you mentioned would also have a phenyl group attached to the thiophene ring and a carboxylic acid group attached to the pyrimidine ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thieno[2,3-d]pyrimidines, these properties can vary widely . Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties for “(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid”.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Thienopyrimidines and Isoquinolines : (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid derivatives have been used in the synthesis of thieno[2,3-d]pyrimidines and isoquinolines. For instance, specific derivatives have been transformed into thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones and isoquino[2,3-a]quinazoline-5,12-dione, using acetic anhydride in intramolecular acylation reactions (Zadorozhny et al., 2008).
Pharmaceutical and Biomedical Applications
Antimicrobial Activity : Some derivatives of this compound have shown potential in antimicrobial activities. These compounds, upon certain reactions, have produced pyrimidinones and triazinones, which have been tested for their efficacy against various microbes (Abdel-rahman et al., 2002).
Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for their potential antitumor activities. Several of these derivatives showed promising results against human cancer cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Chemical and Dye Applications
- Synthesis of Fluorescent Compounds : Derivatives of this compound have been utilized in the synthesis of fluorescent compounds. These novel compounds have shown intense fluorescence characteristics in certain solutions, making them suitable for various applications in dyes and pigments (Ho & Yao, 2009).
Textile Industry Applications
- Dyeing of Polyester Fibers : Specific derivatives containing the thieno[2,3-d]pyrimidine-based chromophore have been applied to polyester fibers, creating a range of hues from greenish-yellow to orange. Their spectral characteristics and fastness properties have been studied, indicating their utility in the textile industry (Ho & Yao, 2013).
Mecanismo De Acción
Direcciones Futuras
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . Future research could explore the properties and potential applications of new thieno[2,3-d]pyrimidine derivatives, including “(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid”.
Propiedades
IUPAC Name |
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-12(18)7-16-8-15-13-10(14(16)19)6-11(20-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYPPJIQRNDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)

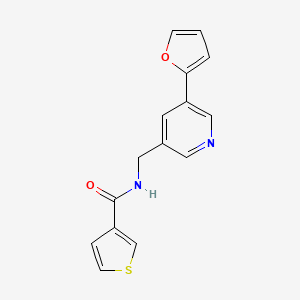
![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)
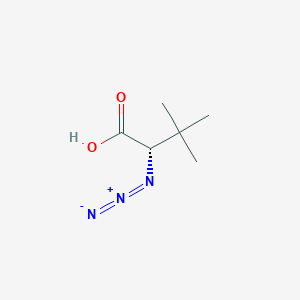

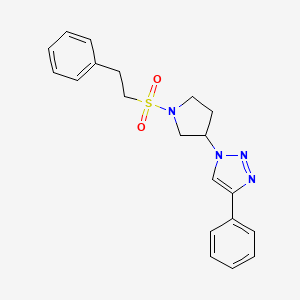
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)
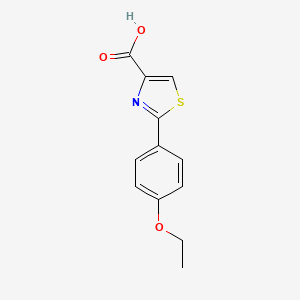
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)

